D-(+)-Maltose-1-13C Monohydrate: Structural Characterization and Metabolic Applications
D-(+)-Maltose-1-13C Monohydrate: Structural Characterization and Metabolic Applications
Topic: D-(+)-Maltose-1-13C Monohydrate Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
D-(+)-Maltose-1-13C Monohydrate is a stable isotope-labeled disaccharide essential for high-resolution metabolic flux analysis (MFA) and structural biology.[1] Unlike uniformly labeled analogs, the specific placement of the Carbon-13 isotope at the C1 position (the reducing anomeric carbon) allows for precise tracking of hydrolytic cleavage and subsequent glycolytic entry points without the spectral crowding associated with [U-13C] compounds. This guide delineates its physicochemical properties, NMR spectral signatures, and critical applications in tracing carbohydrate metabolism in mammalian and microbial systems.[1]
Physicochemical Characterization
The following data represents the core chemical identity of D-(+)-Maltose-1-13C Monohydrate. Researchers should note that the "1-13C" designation refers specifically to the reducing end anomeric carbon, distinguishing it from the non-reducing glycosidic carbon (C1').
Table 1: Chemical & Physical Properties
| Property | Specification |
| Chemical Name | 4-O-α-D-Glucopyranosyl-D-[1-13C]glucose monohydrate |
| Common Name | D-Maltose-1-13C Monohydrate |
| CAS Number (Unlabeled) | 6363-53-7 |
| Molecular Formula | |
| Molecular Weight | 361.31 g/mol (Labeled) vs. 360.31 g/mol (Unlabeled) |
| Isotopic Enrichment | ≥ 99 atom % |
| Appearance | White crystalline powder |
| Solubility | Soluble in water (≥ 50 mg/mL); slightly soluble in ethanol |
| Melting Point | 119–121 °C (Dec.) |
| Specific Rotation | +130° ± 2° (c=4, H |
| pKa | ~12.3 (hydroxyl proton, estimated) |
Expert Insight: The monohydrate form is the thermodynamically stable phase at ambient conditions. When preparing anhydrous stock solutions for moisture-sensitive derivatizations (e.g., GC-MS prep), rigorous drying over P
Ounder vacuum is required, though this may lead to formation of a glassy amorphous solid.[1]
Structural Analysis & NMR Utility
The utility of D-(+)-Maltose-1-13C in NMR relies on the distinct chemical shifts of the labeled C1 carbon. Because C1 is the reducing anomer, it exists in equilibrium between
C-NMR Spectral Signature
In D
- -Anomer (C1): ~96.8 ppm (Major conformer, equatorial -OH)[1]
- -Anomer (C1): ~92.9 ppm (Minor conformer, axial -OH)[1]
-
Glycosidic Carbon (C1' - Unlabeled): ~100.6 ppm (Natural abundance signal only)[1]
Structural Diagram
The diagram below illustrates the specific labeling position and the hydrolytic pathway relevant to metabolic studies.
Figure 1: Hydrolytic cleavage of D-(+)-Maltose-1-13C yields equimolar amounts of unlabeled glucose and [1-13C]glucose.[1][5]
Synthesis & Production Methods
While commercial production often relies on the enzymatic degradation of uniformly labeled starch, site-specific synthesis of the 1-13C isotopomer requires a constructive enzymatic approach to ensure the label is exclusively at the reducing end.
Validated Synthetic Route: Reverse Phosphorylase Reaction
A robust method involves Maltose Phosphorylase (EC 2.4.1.8) , which catalyzes the reversible phosphorolysis of maltose.
-
Substrates: D-Glucose-1-Phosphate (Donor, Unlabeled) + D-[1-13C]Glucose (Acceptor).
-
Reaction:
[1] -
Purification: The product is separated from unreacted glucose via activated charcoal chromatography or size-exclusion chromatography (Bio-Gel P-2).[1]
Note: This method ensures the glycosidic bond is formed with the labeled glucose acting as the acceptor, placing the
C specifically at the reducing end C1 position.
Application: Metabolic Flux Analysis (MFA)[1][7]
D-(+)-Maltose-1-13C is uniquely suited for distinguishing between extracellular hydrolysis (e.g., by salivary/pancreatic amylase) and intracellular transport/metabolism in gut microbiome or mammalian cell studies.[1]
Mechanism of Action
When D-(+)-Maltose-1-13C is metabolized:
-
Hydrolysis: Yields 50% unlabeled glucose and 50% [1-13C]glucose.[1]
-
Glycolysis Entry: The [1-13C]glucose enters glycolysis.[1]
-
Flux Marker: The C1 label propagates to Pyruvate-3-13C (via EMP pathway) or is lost as
CO (via Oxidative Pentose Phosphate Pathway).[1]
This "split" allows researchers to calculate the fractional contribution of maltose specifically, correcting for background glucose in the media.
Workflow Diagram: MFA Tracing
Figure 2: Metabolic fate of the C1 label.[1] Retention in Pyruvate indicates Glycolytic flux; loss as CO
Experimental Protocol: 13C-Maltose Hydrolysis Assay
Objective: Quantify maltase-glucoamylase activity in cell lysates using NMR spectroscopy.
Materials
-
Substrate: D-(+)-Maltose-1-13C Monohydrate (10 mM stock in phosphate buffer, pH 6.8).
-
Buffer: 50 mM Potassium Phosphate, pH 6.8.
-
Stop Solution: 1 M Perchloric Acid or liquid nitrogen flash freeze.[1]
-
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for NMR referencing.[1]
Step-by-Step Methodology
-
Cell Lysis: Harvest cells (
count) and lyse in 200 µL phosphate buffer via sonication. Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant. -
Reaction Initiation: Mix 180 µL of lysate with 20 µL of 10 mM 13C-Maltose substrate. Incubate at 37°C.
-
Time Course: Aliquot 50 µL samples at t=0, 15, 30, and 60 minutes.
-
Quenching: Immediately add 5 µL of 1 M Perchloric Acid to stop enzyme activity. Neutralize with KOH if necessary, or lyophilize directly.
-
NMR Prep: Reconstitute lyophilized sample in 600 µL D
O containing 0.5 mM DSS. -
Acquisition: Acquire 1D
C-NMR spectra (min 256 scans). -
Data Analysis: Integrate the
-glucose C1 peaks (92.9/96.8 ppm) relative to the remaining maltose C1 peaks.-
Calculation: Hydrolysis Rate = [Integral(Glucose C1) / (Integral(Glucose C1) + Integral(Maltose C1))] / Time.[1]
-
Handling, Stability, and Storage[1]
-
Hygroscopicity: As a monohydrate, the compound is relatively stable but can absorb excess moisture in high humidity.[1] Store in a desiccator.
-
Storage Temperature: Room temperature (20-25°C) is acceptable for solid powder.[1] Solutions should be stored at -20°C to prevent microbial growth.[1]
-
Stability: Stable for ≥ 2 years if sealed.[1] Avoid prolonged exposure to strong acids or bases which promote hydrolysis or epimerization.[1]
-
Safety: Non-hazardous.[1] Standard laboratory PPE (gloves, safety glasses) is sufficient.[1]
References
-
Pfeffer, P. E., Valentine, K. M., & Parrish, F. W. (1979).[1] Deuterium-induced differential isotope shift 13C NMR. 1. Resonance reassignments of mono- and disaccharides.[1][7] Journal of the American Chemical Society, 101(5), 1265–1274.[1] Link[1]
-
Roslund, M. U., et al. (2008).[1] Complete assignment of the 1H and 13C NMR spectra of D-maltose and D-glucose. Magnetic Resonance in Chemistry, 46(3), 254-260.[1] Link[1]
-
Wiechert, W. (2001).[1] 13C Metabolic Flux Analysis. Metabolic Engineering, 3(3), 195-206.[1] Link[1]
-
Sigma-Aldrich. (2024).[1] D-(+)-Maltose monohydrate Safety Data Sheet. Link[1]
-
Omicron Biochemicals. (2021).[1][3][8] [1-13C]Maltose Monohydrate Product Specifications. Link
Sources
- 1. D-Maltose Monohydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. D-(+)-Maltose-1-13C monohydrate | CAS 6363-53-7 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. omicronbio.com [omicronbio.com]
- 4. isotope.com [isotope.com]
- 5. ECMDB: D-Maltose (ECMDB00163) (M2MDB000065) [ecmdb.ca]
- 6. Maltose(69-79-4) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. omicronbio.com [omicronbio.com]
